3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 281.82 g/mol. This compound is classified as a piperidine derivative, which is significant in medicinal chemistry due to its diverse pharmacological properties. The compound's CAS number is 1220029-01-5, and it is primarily recognized for its potential applications in scientific research and pharmaceutical development .
This compound is sourced from various chemical suppliers, including VWR and Biosynth, which provide it for research purposes. It falls under the category of organic compounds, specifically classified as a piperidine derivative with an allylphenoxy substituent. The presence of the piperidine ring contributes to its biological activity, making it a candidate for further investigation in drug development .
The synthesis of 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with an appropriate allylphenoxyethyl halide or similar electrophile. The process can be summarized as follows:
The reaction mechanism likely involves nucleophilic substitution where the nitrogen atom of piperidine acts as a nucleophile attacking the electrophilic carbon in the allylphenoxyethyl moiety, leading to the formation of the desired product .
3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride can participate in various chemical reactions typical for piperidine derivatives, including:
The reactivity of this compound is largely determined by its functional groups, particularly the nitrogen atom in the piperidine ring, which can engage in protonation and deprotonation reactions depending on the pH of the environment .
The mechanism of action for 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride is not fully elucidated but may involve modulation of neurotransmitter systems due to its structural similarity to other biologically active compounds. It could interact with receptors in the central nervous system, potentially influencing pain pathways or mood regulation.
Studies on similar compounds suggest that derivatives of piperidine can act on various receptors, including dopamine and serotonin receptors, which could explain their therapeutic effects in pain management and neurological disorders .
Relevant data include:
3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride has potential applications in:
Piperidine—a six-membered heterocyclic amine—serves as a fundamental structural motif in medicinal chemistry. Its saturated ring system provides conformational stability, basicity for salt formation, and versatile sites for functionalization, enabling precise optimization of pharmacodynamic and pharmacokinetic properties. The specific derivative 3-[2-(2-allylphenoxy)ethyl]piperidine hydrochloride exemplifies modern efforts to refine piperidine-based therapeutics through strategic substituent engineering and salt formation. This analysis examines its historical context, structural features, and pharmaceutical rationale.
Piperidine’s integration into drug design spans over a century, evolving from natural product analogues to rationally designed therapeutics. Early work exploited its resemblance to tropane alkaloids like cocaine. Seminal research by Clarke et al. in 1973 demonstrated that simplified piperidine-3-carboxylates lacking cocaine’s bicyclic tropane scaffold retained biological activity but with reduced stimulant effects [1]. This established piperidine as a viable platform for central nervous system (CNS) drug development.
A pivotal 1998 study revealed that n-propyl piperidine derivatives could achieve sub-nanomolar dopamine transporter (DAT) inhibition. Specifically, compound (-)-9 exhibited a 33-fold higher binding affinity (Ki = 3 nM) than cocaine [1]. This work debunked the assumption that high-affinity monoamine transporter ligands required complex tropane skeletons, accelerating piperidine-based neurotherapeutic development. Subsequent innovations expanded applications beyond neurotransmission:
Table 1: Key Milestones in Piperidine-Based Drug Development
Year | Compound Class | Advancement | Significance |
---|---|---|---|
1973 | Piperidine-3-carboxylates | Identified as cocaine analogues without locomotor stimulation | Validated piperidine as reduced-risk CNS scaffold [1] |
1998 | 4-Chlorophenyl piperidines | Achieved 3 nM DAT affinity (-)-9 compound | Demonstrated >30-fold potency gain over cocaine [1] |
2023 | Dual H3R/σ1R ligands | Piperidine-linked antagonists for neuropathic pain | Leveraged protonation states for receptor selectivity [2] |
2024 | Pyrimidine-piperidine hybrids | HDAC/EGFR inhibitors (e.g., compound 15, IC50 = 2.74 μM vs MCF-7) | Extended utility to oncology |
Contemporary applications include dual histamine H3 (H3R)/sigma-1 (σ1R) receptor ligands for neuropathic pain (e.g., KSK68) and anticancer agents like pyrimidine-piperidine hybrids inhibiting EGFR and HDAC [2] . This trajectory underscores piperidine’s adaptability across therapeutic domains.
The allylphenoxyethyl side chain in 3-[2-(2-allylphenoxy)ethyl]piperidine hydrochloride embodies strategic molecular engineering. Its components confer distinct advantages:
Phenoxyethyl Linker: The ethyleneoxy spacer (-OCH2CH2-) enhances conformational flexibility, enabling optimal positioning of the allyl and piperidine moieties within binding pockets. This contrasts with rigid tropane-based scaffolds where minor stereochemical changes cause >100-fold affinity losses [1].
Ortho-Allyl Group: The ortho-positioned allyl (-CH2CH=CH2) on the phenyl ring provides moderate steric bulk and electron-rich π-bonds. These features facilitate hydrophobic interactions with receptor subpockets while enabling metabolic diversification via cytochrome P450-mediated oxidation of the allyl terminus.
Crystallographic studies of related piperidine derivatives reveal that protonation states critically influence binding. In dual H3R/σ1R ligands, protonated piperidine nitrogen forms salt bridges with Glu172 in σ1R, a key interaction absent in piperazine analogues [2]. Similarly, anticancer pyrimidine-piperidines (e.g., compound 15) position nitro groups on piperidine to enhance HDAC6 inhibition (IC50 = 3.71 nM) through electronic effects .
Table 2: Biological Impact of Piperidine Substituents
Substituent | Example Compound | Key Activity | Structural Role |
---|---|---|---|
4-Chlorophenyl + n-propyl | (-)-9 | DAT binding (Ki = 3 nM) | Hydrophobic occupation of DAT S1 site [1] |
4-Pyridyl (piperidine) | KSK68 | Dual H3R/σ1R antagonism | Enables Glu172 salt bridge in σ1R [2] |
o-Nitro piperidine | Anticancer 15 | HDAC6 inhibition (IC50 = 3.71 nM) | Electron-withdrawing group modulates chelation |
ortho-Allylphenoxyethyl | Target compound | (Predicted) GPCR or transporter modulation | Balances flexibility and hydrophobic contact |
The ortho-allylphenoxyethyl chain likely confers similar advantages—enhancing membrane permeability via lipophilic phenyl/allyl groups while maintaining water solubility via the ether linkage. This design mirrors trends in neuromodulator and anticancer agent optimization [1] .
Salt formation remains indispensable for optimizing piperidine-based therapeutics. Converting basic amines like 3-[2-(2-allylphenoxy)ethyl]piperidine to hydrochloride salts addresses three critical challenges:
Solubility Enhancement: The hydrochloride salt increases aqueous solubility, accelerating dissolution in gastrointestinal fluids and facilitating passive diffusion. Freebase piperidines often exhibit poor water solubility (<0.1 mg/mL), limiting oral absorption. Protonation forms hydrophilic ammonium chlorides, boosting solubility >10-fold [3].
Crystalline Stability: Hydrochloride salts typically form high-melting-point, non-hygroscopic crystals. For example, piperidine derivatives like 3-[2-(allyloxy)ethyl]piperidine HCl (CAS 1220036-61-2) decompose above 200°C, ensuring shelf-stable formulations [3]. This contrasts free bases, which may oxidize or degrade via electron-rich allyl groups.
Controlled Ionization: The pKa of piperidine nitrogen (~10.5) ensures >99% protonation at physiological pH. This sustains electrostatic interactions with biological targets (e.g., DAT aspartates or σ1R glutamates) and minimizes first-pass metabolism by reducing cytochrome P450 affinity for charged species [2].
Crystallographic analyses confirm that hydrochloride salts maintain structural integrity. In compounds like KSK68, the piperidinium cation forms charge-assisted N–H⋯Cl hydrogen bonds (2.58–2.61 Å), stabilizing the solid-state structure without altering the core pharmacophore [2].
Table 3: Impact of Hydrochloride Salt Formation on Piperidine Derivatives
Property | Free Base | Hydrochloride Salt | Pharmaceutical Advantage |
---|---|---|---|
Aqueous Solubility | Low (<0.1 mg/mL) | High (>10 mg/mL) | Enhanced oral absorption |
Melting Point | Oils or low-mp solids | Stable crystals (>200°C) | Improved shelf life and processability |
Protonation State (pH 7.4) | Partial ionization | >99% cationic form | Optimal target engagement |
Oxidative Stability | Susceptible | Allyl group stabilized | Reduced degradation during storage |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7